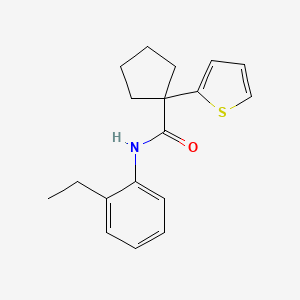
N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, commonly known as EPTC, is a herbicide that belongs to the class of cyclohexanecarboxamide compounds. EPTC is widely used in agriculture to control weeds in various crops, including corn, soybeans, and potatoes.
科学的研究の応用
Synthesis and Biological Activity
Antibacterial and Antifungal Activity : Novel cycloalkylthiophene-Schiff bases, similar in structure to N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, showed promising antibacterial and antifungal activities, comparable to standard drugs like ampicillin and nystatin (Altundas et al., 2010).
Cytotoxic Evaluation in Cancer Research : Acyl derivatives of related compounds exhibited high efficacy against resistant cancer cell lines and inhibited topoisomerase II, an enzyme crucial for DNA replication in cancer cells (Gomez-Monterrey et al., 2011).
Chemical Synthesis and Transformations
Synthesis of Cyclopentanecarboxylates : Research focused on the synthesis of ethyl 2-isothiocyanato-1-cyclopentanecarboxylates, a compound structurally related to the target molecule, demonstrating unique reactivity and potential for further chemical transformations (Palkó et al., 2000).
Functionalized Stable Phosphorus Ylides Synthesis : Ethyl 2-oxo-1-cyclopentanecarboxylate, structurally similar to the target molecule, was used to generate stable phosphorus ylides, showcasing potential applications in organic synthesis (Asghari et al., 2008).
Application in Drug Development
Local Anesthetic and Antiarrhythmic Agents : Ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, structurally akin to the target molecule, were synthesized and found to have local anesthetic and antiarrhythmic activities, providing insights into the development of new drugs (Al-Obaid et al., 1998).
Nonlinear Optical Limiting : Thiophene dyes, which are chemically related to the target molecule, demonstrated potential applications in optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
特性
IUPAC Name |
N-(2-ethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-14-8-3-4-9-15(14)19-17(20)18(11-5-6-12-18)16-10-7-13-21-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKKYXHFTUNORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)
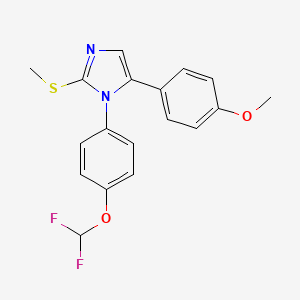


![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2577890.png)

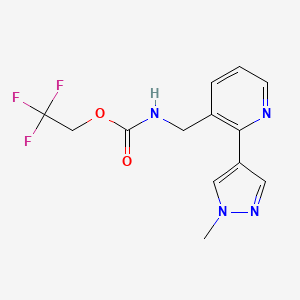
![4-{3-[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}thieno[3,2-c]pyridine](/img/structure/B2577896.png)
![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2577898.png)
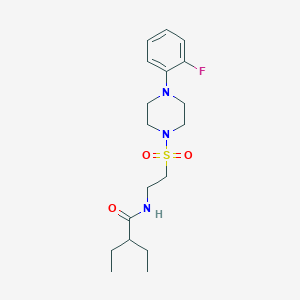
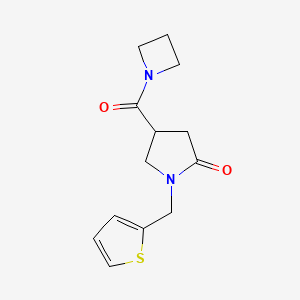
![Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2577903.png)
![7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2577904.png)